molecular formula C6H5BrO B14510057 1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne CAS No. 63257-86-3

1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne

Cat. No.: B14510057
CAS No.: 63257-86-3
M. Wt: 173.01 g/mol
InChI Key: MYSXYYXOTZZGLC-UHFFFAOYSA-N
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Description

1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne is an organic compound with the molecular formula C6H5BrO. This compound is characterized by the presence of a bromine atom attached to a prop-2-yn-1-yloxy group, which is further connected to a prop-1-yne chain. It is a halogenated alkyne, making it a valuable reagent in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne can be synthesized through the reaction of propargyl alcohol with phosphorus tribromide (PBr3). The reaction typically proceeds as follows: [ \text{HC≡CCH2OH} + \text{PBr3} \rightarrow \text{HC≡CCH2Br} + \text{H3PO3} ] This reaction involves the substitution of the hydroxyl group with a bromine atom, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The alkyne group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed in the presence of hydrogen gas (H2).

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Formation of aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: Formation of alkenes and alkanes.

Scientific Research Applications

1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne involves its reactivity as an alkylating agent. The bromine atom can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The alkyne group can participate in cycloaddition reactions, forming cyclic structures. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the alkyne group towards nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne is unique due to the presence of both a bromine atom and an alkyne group, which confer high reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable reagent in various fields of research and industry.

Properties

CAS No.

63257-86-3

Molecular Formula

C6H5BrO

Molecular Weight

173.01 g/mol

IUPAC Name

1-bromo-3-prop-2-ynoxyprop-1-yne

InChI

InChI=1S/C6H5BrO/c1-2-5-8-6-3-4-7/h1H,5-6H2

InChI Key

MYSXYYXOTZZGLC-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC#CBr

Origin of Product

United States

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